molecular formula C16H20F2N2O3 B12263247 4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12263247
M. Wt: 326.34 g/mol
InChI Key: LORSCVHIACCTHK-UHFFFAOYSA-N
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Description

4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that features a morpholine ring substituted with a 3,5-difluorophenylmethyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the following steps:

    Formation of the 3,5-difluorophenylmethyl intermediate: This can be achieved through the reaction of 3,5-difluorobenzyl chloride with a suitable nucleophile.

    Coupling with morpholine: The intermediate is then reacted with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.

Scientific Research Applications

4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Difluorophenyl)morpholine: Similar structure but lacks the morpholine-4-carbonyl group.

    4-(4-(ethylsulfonyl)-3,5-difluorophenyl)morpholine: Contains an ethylsulfonyl group instead of the morpholine-4-carbonyl group.

Uniqueness

4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both the 3,5-difluorophenylmethyl and morpholine-4-carbonyl groups. This combination imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H20F2N2O3

Molecular Weight

326.34 g/mol

IUPAC Name

[4-[(3,5-difluorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H20F2N2O3/c17-13-7-12(8-14(18)9-13)10-19-1-6-23-15(11-19)16(21)20-2-4-22-5-3-20/h7-9,15H,1-6,10-11H2

InChI Key

LORSCVHIACCTHK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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